molecular formula C12H10ClNO3 B3097989 Methyl 4-chloro-8-methoxyquinoline-2-carboxylate CAS No. 132634-27-6

Methyl 4-chloro-8-methoxyquinoline-2-carboxylate

Cat. No. B3097989
CAS RN: 132634-27-6
M. Wt: 251.66 g/mol
InChI Key: PJTUWNXMLLXTKG-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 132634-27-6 . It has a molecular weight of 251.67 . The IUPAC name for this compound is methyl 4-chloro-8-methoxyquinoline-2-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” is 1S/C12H10ClNO3/c1-16-10-5-3-4-7-8 (13)6-9 (12 (15)17-2)14-11 (7)10/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” has a molecular weight of 251.67 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related quinoline compounds, such as 4-Chloro-8-methoxyquinoline, has been achieved through multi-step processes including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. This process, as described by Jiang Jia-mei (2010), yields a 33.81% overall yield and involves optimized reaction conditions, with the final product confirmed by NMR and MS techniques (Jiang Jia-mei, 2010).

Antimicrobial Potentials and Structural Studies

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a related compound, has shown potential as an inhibitor of Hepatitis B Virus replication. Kovalenko et al. (2020) conducted synthetic, crystallographic, and molecular docking studies to establish the regioselectivity of alkylation reactions and confirmed the structure of synthesized compounds through various analytical techniques. They also reported high inhibition of HBV replication in vitro at a concentration of 10 µM (Kovalenko et al., 2020).

Applications in Chemistry and Pharmacology

Compounds like 5-chloro-8-methoxyquinoline have been used as chemosensors for cadmium detection, highlighting their potential applications in environmental monitoring and food safety. Prodi et al. (2001) demonstrated that these compounds respond selectively to Cd2+ ions over other metal ions, suggesting their utility in measuring cadmium concentrations in various contexts (Prodi et al., 2001).

Potential in Drug Development

Another application area is in drug development, where related quinoline derivatives have been investigated for their antimicrobial properties. For instance, Kim et al. (2014) studied the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, demonstrating potent activities against foodborne bacteria. This research suggests potential for the development of natural preservatives and pharmaceuticals (Kim et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The precautionary statements associated with it include P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

As for future directions, “Methyl 4-chloro-8-methoxyquinoline-2-carboxylate” could be explored further in the context of its potential biological and pharmaceutical applications. Quinoline derivatives are known to have various biological activities, and this compound could be investigated in this regard .

properties

IUPAC Name

methyl 4-chloro-8-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-10-5-3-4-7-8(13)6-9(12(15)17-2)14-11(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTUWNXMLLXTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-8-methoxyquinoline-2-carboxylate

Synthesis routes and methods

Procedure details

Methyl 4™chloro-8-methoxyquinoline-2-carboxylate compound of the formula V, R5 =CH3O, R6 =H, R8 =CH3 57.6 g (247 mmol) of methyl 4-hydroxy-8-methoxyquinolinecarboxylate were introduced a little at a time into 113 ml of POCl3 at room temperature to 40° C., and the mixture was heated at 80° C. for 2 hours. The dark reaction mixture was poured onto ice and adjusted to pH 6 with concentrated K2CO3 solution. The precipitate was filtered off with suction and recrystallized from DMF/water. 42.7 g (=69%) of methyl 4-chloro-8-methoxyquinoline-2-carboxylate of melting point 139-141° C. were obtained.
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Methyl
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chloro-8-methoxyquinoline-2-carboxylate
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113 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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